![molecular formula C12H7ClN2OS3 B10952308 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10952308.png)
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N~2~-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a thiazole ring and a thiophene ring, both of which are known for their significant biological and chemical properties
Preparation Methods
The synthesis of N2-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-chloro-2-thiophenecarboxaldehyde with thiourea to form the thiazole ring, followed by further functionalization to introduce the thiophene carboxamide group . Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N~2~-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the thiophene and thiazole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines and thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N~2~-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of N2-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function . The exact molecular pathways depend on the specific application and target organism or cell type.
Comparison with Similar Compounds
N~2~-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE can be compared with other thiazole and thiophene derivatives:
5-Chloro-2-thiophenecarboxaldehyde: A precursor in the synthesis of the compound, known for its use in various organic reactions.
Thiophene derivatives: These compounds are widely used in organic electronics and pharmaceuticals due to their stability and electronic properties.
Thiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
The uniqueness of N2-[4-(5-CHLORO-2-THIENYL)-1,3-THIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE lies in its combined structural features, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
Molecular Formula |
C12H7ClN2OS3 |
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Molecular Weight |
326.9 g/mol |
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H7ClN2OS3/c13-10-4-3-8(19-10)7-6-18-12(14-7)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16) |
InChI Key |
SZEJCYRSPJKVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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